molecular formula C11H6F6O B8199428 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene

2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8199428
M. Wt: 268.15 g/mol
InChI Key: USNYVVBZDHKICH-UHFFFAOYSA-N
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Description

2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethynyl, trifluoroethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzene Ring Substituents: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene as a starting material.

    Introduction of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoroethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-methylbenzene
  • 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-chlorobenzene
  • 2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-bromobenzene

Uniqueness

2-Ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoroethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-ethynyl-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O/c1-2-7-5-8(11(15,16)17)3-4-9(7)18-6-10(12,13)14/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYVVBZDHKICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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